4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine
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Overview
Description
4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine is a heterocyclic compound that features both imidazole and thiazole rings These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine typically involves the cyclization of appropriate precursors. One common method is the condensation of imidazole-2-thiones with 3-aryl-2-propenoyl chlorides in the presence of a base such as pyridine . Another approach involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization and dehydration steps .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow systems to enhance efficiency and yield. For example, a three-reactor multistage system can be employed, where intermediate compounds are not isolated but directly converted to the final product . This method ensures a streamlined process and reduces the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions that are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazole derivatives: Compounds like thiazole-2-ylamine and its analogs are structurally related and have similar applications.
Uniqueness
4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine is unique due to the presence of both imidazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4S2/c1-5-7(6-4-15-8(10)12-6)13-2-3-14-9(13)11-5/h2-4H,1H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRXMIXTYCQPOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C3=CSC(=N3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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